molecular formula C11H9ClO4 B11869736 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one CAS No. 88503-24-6

6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one

Cat. No.: B11869736
CAS No.: 88503-24-6
M. Wt: 240.64 g/mol
InChI Key: UFNCDKQYATTWBL-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves the condensation of appropriate substituted phenols with chloroacetyl chloride, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

88503-24-6

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

6-chloro-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C11H9ClO4/c1-14-8-5-7-9(6(13)3-4-16-7)11(15-2)10(8)12/h3-5H,1-2H3

InChI Key

UFNCDKQYATTWBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=O)C=COC2=C1)OC)Cl

Origin of Product

United States

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